2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate
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Overview
Description
2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate is an organic compound characterized by the presence of pyrazole and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate, a multistep synthetic route can be employed:
Formation of the Pyrazole Group: : This typically involves the cyclization of appropriate hydrazines with 1,3-diketones.
Synthesis of the Thiophene Moiety: : Thiophenes can be synthesized by the Hantzsch thiophene synthesis, involving the cyclization of a β-keto ester with elemental sulfur and a primary amine.
Combination of Pyrazole and Thiophene Groups: : These groups can be linked through nucleophilic substitution reactions.
Acetylation: : The final step involves the acetylation of the amino group with acetic anhydride or acetyl chloride under basic conditions to obtain the acetate derivative.
Industrial Production Methods
While industrial production methods for such specialized compounds are typically proprietary, the process generally involves optimization of the above lab-scale synthetic routes for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the thiophene ring to form sulfoxides and sulfones.
Reduction: : The pyrazole ring can be subjected to catalytic hydrogenation to produce dihydropyrazole derivatives.
Substitution: : The acetate group can undergo nucleophilic substitution to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in the presence of a solvent like acetic acid.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Dihydropyrazoles.
Substitution: : Variously functionalized pyrazole derivatives.
Scientific Research Applications
This compound has diverse applications across multiple research fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating conditions such as inflammation, cancer, and infectious diseases.
Industry: : Utilized as a precursor in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate often involves interaction with specific molecular targets such as enzymes or receptors. For example, the pyrazole ring can mimic the structure of natural ligands, enabling the compound to bind to protein active sites and modulate their activity. This binding can disrupt or enhance the normal function of the target, leading to the observed biological effects.
Comparison with Similar Compounds
2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate can be compared with structurally similar compounds such as:
2-((1H-pyrazol-1-yl)methyl)amino-2-oxoethyl acetate: : This compound lacks the thiophene ring, potentially altering its reactivity and biological activity.
2-((2-(furan-2-yl)ethyl)amino)-2-oxoethyl acetate: : Here, the thiophene ring is replaced by a furan ring, which can affect the compound's electronic properties and reactivity.
The presence of both pyrazole and thiophene rings in this compound provides unique structural features that can lead to distinct chemical and biological behaviors not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
[2-oxo-2-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)amino]ethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)19-8-13(18)14-7-12(11-3-6-20-9-11)16-5-2-4-15-16/h2-6,9,12H,7-8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISCFBDOQWBUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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